molecular formula C23H22N6OS B2591124 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1203302-31-1

3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2591124
CAS No.: 1203302-31-1
M. Wt: 430.53
InChI Key: DSQREGBSRHEWIK-UHFFFAOYSA-N
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Description

3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that features a pyrazole, piperazine, thiophene, and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Mechanism of Action

The mechanism of action of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c1-17-19(16-24-29(17)18-6-3-2-4-7-18)23(30)28-13-11-27(12-14-28)22-10-9-20(25-26-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQREGBSRHEWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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